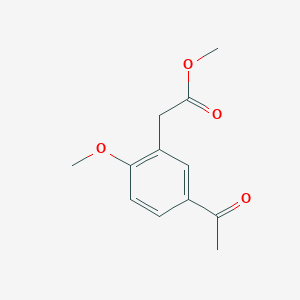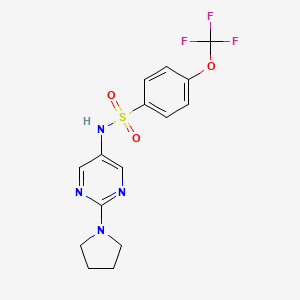![molecular formula C27H32ClF3N6O2S B2527385 1-{1-[(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperidin-4-yl}-4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazine CAS No. 2097938-33-3](/img/structure/B2527385.png)
1-{1-[(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperidin-4-yl}-4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound "1-{1-[(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperidin-4-yl}-4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazine" is a complex molecule that likely exhibits a range of biological activities due to its structural features. It contains multiple pharmacophoric elements such as a benzyl group, a pyrazole ring, a sulfonyl group, and a piperazine moiety, which are common in drug design for their potential interactions with biological targets.
Synthesis Analysis
The synthesis of related piperidine derivatives has been reported, where substituted benzhydryl chlorides are reacted with piperidine followed by N-sulfonation with sulfonyl chlorides . This method could potentially be adapted for the synthesis of the compound , considering the structural similarities. The synthesis of pyrazolo[1,5-a]pyridines, which share a similar pyrazole core, involves reductive amination, amide hydrolysis, and N-alkylation . These methods provide a foundation for the synthesis of the target compound.
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using spectroscopic techniques and X-ray diffraction studies . These techniques could be employed to determine the molecular structure of the compound , ensuring the correct conformation and geometry around key atoms such as nitrogen and sulfur.
Chemical Reactions Analysis
The compound's pyrazole and piperazine moieties suggest it could undergo various chemical reactions. For instance, the pyrazole could participate in nucleophilic aromatic substitution reactions , while the piperazine linker could be involved in the formation of bis(pyrazolo[1,5-a]pyrimidines) under microwave irradiation . These reactions are crucial for the compound's potential as an intermediate in the synthesis of more complex molecules.
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its functional groups. The presence of a trifluoromethyl group could increase its lipophilicity, while the sulfonyl group could affect its solubility and hydrogen bonding capacity. The piperazine moiety could contribute to the compound's basicity and potential to form salts, impacting its pharmacokinetic properties.
Relevant Case Studies
Case studies involving similar compounds have shown significant antimicrobial activities against bacterial and fungal pathogens . Additionally, compounds with a pyrazole core have been evaluated for their receptor binding affinities, suggesting potential applications in neuropharmacology . The bis(pyrazole-benzofuran) hybrids linked via a piperazine moiety have demonstrated potent antibacterial and biofilm inhibition activities, as well as inhibitory activities against the MurB enzyme, which is essential for bacterial cell wall synthesis .
Scientific Research Applications
Molecular Interaction and Receptor Binding
Research on compounds structurally related to "1-{1-[(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperidin-4-yl}-4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazine" has focused on their interaction with cannabinoid receptors. For example, studies on N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716; 1) have revealed its potent and selective antagonistic properties on the CB1 cannabinoid receptor. The conformational analysis and 3D-quantitative structure-activity relationship (QSAR) models suggest that the N1 aromatic ring moiety dominates the steric binding interaction with the receptor, similar to cannabinoid agonists and aminoalkylindole agonists (Shim et al., 2002).
Synthesis and Receptor Binding Assay
Another study on pyrazolo[1,5-α]pyridines, including derivatives synthesized from pyrazolo[1,5-α]pyridine-3-carbaldehyde and 1-piperazinecarboxaldehyde, has demonstrated their potential as dopamine D4 receptor ligands with significant affinity constants, suggesting these compounds' relevance in neurological research and potential therapeutic applications (Li Guca, 2014).
Antimicrobial and Anticancer Applications
Derivatives incorporating pyrazole/piperidine/aniline moieties have shown promise in antimicrobial activities. A study synthesizing new s-triazine derivatives with these moieties presented molecular structure investigations and highlighted their intermolecular interactions and potential as antimicrobial agents. DFT calculations and NMR chemical shifts provided insights into their electronic properties and molecular structures, further underscoring their pharmacological potential (Shawish et al., 2021).
Additionally, novel bis(pyrazole-benzofuran) hybrids possessing piperazine linkers have been synthesized, demonstrating potent antibacterial efficacies and biofilm inhibition activities against various bacterial strains, including E. coli, S. aureus, and S. mutans. These compounds also showed significant inhibitory activity against MRSA and VRE bacterial strains, suggesting their potential as novel antibacterial agents (Mekky & Sanad, 2020).
properties
IUPAC Name |
1-[1-(1-benzyl-3,5-dimethylpyrazol-4-yl)sulfonylpiperidin-4-yl]-4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H32ClF3N6O2S/c1-19-25(20(2)37(33-19)18-21-6-4-3-5-7-21)40(38,39)36-10-8-23(9-11-36)34-12-14-35(15-13-34)26-24(28)16-22(17-32-26)27(29,30)31/h3-7,16-17,23H,8-15,18H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIJTVVJNLZTOCV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CC2=CC=CC=C2)C)S(=O)(=O)N3CCC(CC3)N4CCN(CC4)C5=C(C=C(C=N5)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H32ClF3N6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
597.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-(5-(4-(ethylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2527305.png)
![ethyl 2-[(4-oxochromene-2-carbonyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2527307.png)
![N-(4-acetylphenyl)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2527308.png)
![(5-(Benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl 2-(4-(isopropylsulfonyl)phenyl)acetate](/img/structure/B2527310.png)

![3-methyl-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B2527317.png)

![N-[(1H-1,3-benzodiazol-2-yl)methyl]-3-(3,5-dimethyl-1,2-oxazol-4-yl)propanamide](/img/structure/B2527321.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/no-structure.png)
![5-[1-(benzenesulfonyl)ethyl]-3-[2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]ethyl]-4-ethyl-1H-imidazol-2-one](/img/structure/B2527323.png)
